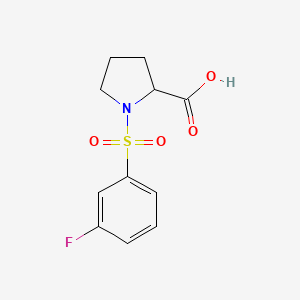

((3-Fluorophenyl)sulfonyl)proline

Descripción general

Descripción

((3-Fluorophenyl)sulfonyl)proline is a proline derivative . It has a CAS Number of 1101743-81-0 and a molecular weight of 273.28 . Its IUPAC name is 1-[(3-fluorophenyl)sulfonyl]proline .

Synthesis Analysis

While specific synthesis methods for((3-Fluorophenyl)sulfonyl)proline were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Pyrrolidine rings, which are present in proline derivatives, can be synthesized from different cyclic or acyclic precursors . Molecular Structure Analysis

The molecular formula of((3-Fluorophenyl)sulfonyl)proline is C11H12FNO4S . The InChI code is 1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) . Physical And Chemical Properties Analysis

((3-Fluorophenyl)sulfonyl)proline is a solid . Other physical and chemical properties such as density, melting point, and boiling point were not available .

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

((3-Fluorophenyl)sulfonyl)proline serves as a versatile building block in organic synthesis. Researchers use it to construct complex molecules due to its unique reactivity. In medicinal chemistry, this compound finds applications in designing proline-based drugs. Its fluorine substitution enhances bioavailability and metabolic stability, making it valuable for drug development .

Sulfonylation Reactions

Sulfonyl fluorides have gained prominence in synthetic chemistry. ((3-Fluorophenyl)sulfonyl)proline, with its sulfonyl group, participates in sulfonylation reactions. These transformations allow the introduction of sulfonyl moieties into various substrates. Researchers exploit this method to create functionalized molecules with specific properties .

Catalysis and Asymmetric Synthesis

Proline derivatives play a crucial role in asymmetric catalysis. ((3-Fluorophenyl)sulfonyl)proline acts as a chiral auxiliary, enabling enantioselective transformations. Researchers use it in aldol reactions, Mannich reactions, and other processes to obtain optically pure compounds. Its fluorine substituent enhances both reactivity and selectivity .

Peptide and Protein Chemistry

The sulfonyl group in ((3-Fluorophenyl)sulfonyl)proline facilitates peptide bond formation. Researchers employ it in peptide synthesis, especially when constructing proline-containing peptides. Additionally, it aids in protein modification and labeling, contributing to bioconjugation strategies .

Materials Science and Surface Modification

Functionalized proline derivatives find applications in materials science. Researchers use ((3-Fluorophenyl)sulfonyl)proline to modify surfaces, such as modifying electrodes or creating self-assembled monolayers. Its unique reactivity allows precise control over surface properties .

Chemical Biology and Bioorthogonal Chemistry

Bioorthogonal reactions enable selective labeling of biomolecules in living systems. ((3-Fluorophenyl)sulfonyl)proline, with its fluorine substituent, participates in such reactions. Researchers use it to tag proteins, nucleic acids, and other biomolecules without interfering with cellular processes. This application is crucial for studying biological pathways and interactions .

Direcciones Futuras

While specific future directions for ((3-Fluorophenyl)sulfonyl)proline were not found, there is ongoing research in the synthesis of sulfonyl fluorides using fluorosulfonyl radicals . Additionally, the pyrrolidine ring, which is present in proline derivatives, is widely used in medicinal chemistry, suggesting potential future applications in drug discovery .

Mecanismo De Acción

Target of Action

It’s known that the pyrrolidine ring, a core structure in proline derivatives, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYMBNMDIWYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

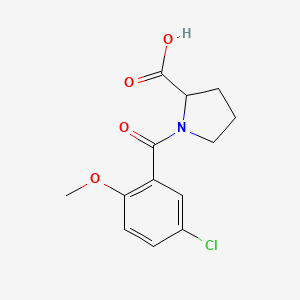

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)

![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)